3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the construction of the triazolone moiety. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of Fluorophenyl Group: This step may involve the use of fluorinated reagents and coupling reactions such as Suzuki–Miyaura coupling.
Construction of Triazolone Moiety: This can be done through cyclization reactions involving appropriate precursors and reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of cellular signaling pathways.
Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic processes, thereby affecting cellular functions.
Disruption of Cellular Structures: Interacting with cellular membranes or other structures, leading to changes in cell morphology and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride
- Indole Derivatives : Compounds containing the indole nucleus, which have diverse biological activities .
Uniqueness
3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-16-5-7-17(8-6-16)15-28-22(25-26-23(28)30)19-9-11-27(12-10-19)21(29)14-18-3-2-4-20(24)13-18/h2-8,13,19H,9-12,14-15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJDHHIRFBMECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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